Avellanin A
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Overview
Description
Avellanin A is a natural product found in Hamigera avellanea with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Total Synthesis of Avellanins A and B : Avellanins A and B, pressor-active fungal metabolites from Hamigera avellanea, have been synthesized from methyl anthranilate. This study established the absolute stereostructure of avellanin B and explored synthesis methods involving coupling and cyclization techniques (Nakao, Hamada, & Shioiri, 1989).
Synthesis and Bioactivity of Cyclic Pentapeptides : The synthesis of cyclic pentapeptides including avellanins A, B, and C was achieved using solid-phase peptide elongation and solution-phase macrolactamization. Avellanins A and C showed inhibitory activity against apolipoprotein B production in Hep G2 cells without cytotoxicity (Honda, Inagaki, & Masuda, 2021).
Medicinal and Biological Properties
Inhibitory Activity Against Apolipoprotein B : Avellanins A and C were found to inhibit apolipoprotein B production in Hep G2 cells, highlighting their potential as bioactive compounds in medical applications (Honda, Inagaki, & Masuda, 2021).
Conformational Studies of Cyclic Peptides : Research on avellanin along with gramicidin S explored their conformational changes when incorporating a pseudo-β (C9) Ant–DPro turn motif. This study provided insights into the structural details of these bioactive peptides (Kotmale et al., 2018).
Chemical Phenotyping and Taxonomy
- Secondary Metabolite Diversity in Hamigera Species : A study on the secondary metabolite phenotypes of Hamigera species, including the production of avellanins A and B, revealed distinct chemical patterns that corresponded with the species' phylogeny. This research contributes to understanding the chemical diversity and taxonomy within the genus (Igarashi et al., 2014).
Applications in Other Fields
- Anti-inflammatory Effects of Tabebuia Avellanedae : While not directly involving avellanin A, research on Tabebuia avellanedae, which shares part of the name, indicates significant anti-inflammatory effects. This study demonstrates the plant's ethnopharmacological activity in various inflammatory conditions, which might be relevant to the broader understanding of compounds like this compound (Byeon et al., 2008).
Properties
CAS No. |
110297-47-7 |
---|---|
Molecular Formula |
C31H39N5O5 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(2S)-N-[(2R,5S,6S)-1-(2-aminophenyl)-5-[[(2R)-2-aminopropanoyl]amino]-2-formyl-6-methyl-1,4-dioxo-3-phenyloct-7-en-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H39N5O5/c1-5-19(2)26(35-29(40)20(3)32)27(38)25(21-12-7-6-8-13-21)31(18-37,28(39)22-14-9-10-15-23(22)33)36(4)30(41)24-16-11-17-34-24/h5-10,12-15,18-20,24-26,34H,1,11,16-17,32-33H2,2-4H3,(H,35,40)/t19-,20+,24-,25?,26-,31-/m0/s1 |
InChI Key |
RRKPZYIKFBDXNY-KLYJBUPTSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](C(=O)C(C1=CC=CC=C1)[C@@](C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)[C@@H]3CCCN3)NC(=O)[C@@H](C)N |
SMILES |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N |
Canonical SMILES |
CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N |
Synonyms |
avellanin A cyclo(N-Me-Phe-Ala-Ile-2-aminobenzoyl-Pro) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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